Butyl isopropyl titanate
Description
Butyl isopropyl titanate (BIPT), also referred to as isopropyl butyl titanate, is a highly reactive organotitanium compound with the CAS number 68955-22-5. It is a blend of 80% tetra iso-propyl titanate and 20% tetra n-butyl titanate, engineered to achieve a lower melting point compared to pure tetra iso-propyl titanate (IPTM) . This unique composition enhances its solubility in organic solvents, making it versatile for applications requiring controlled hydrolysis, such as sol-gel synthesis of nanomaterials like titanium dioxide (TiO₂) . BIPT is extremely moisture-sensitive, necessitating strict handling under anhydrous conditions to prevent premature hydrolysis. Its primary uses include catalysis, surface modification, and as a precursor in nanomaterial fabrication.
Properties
CAS No. |
109438-28-0 |
|---|---|
Molecular Formula |
C18H12O5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Butyl isopropyl titanate undergoes rapid hydrolysis in the presence of water, producing titanium dioxide (TiO₂) and corresponding alcohols. The reaction proceeds through oxo-alkoxo intermediates, with the general equation:
Key factors influencing hydrolysis :
-
pH : Acidic conditions accelerate hydrolysis and promote rutile-phase TiO₂ formation .
-
Temperature : Hydrothermal treatment at 100°C induces crystallization within 12 hours .
Hydrolysis Products Under Controlled Conditions
| Condition | Product | Byproduct | Source |
|---|---|---|---|
| Ambient moisture | Amorphous TiO₂ | Isopropanol, Butanol | |
| Acidic hydrothermal | Rutile-phase TiO₂ nanoparticles | – | |
| Pyrolysis (>200°C) | Crystalline TiO₂ + Dibutyl ether | – |
Alkoxide Exchange Reactions
The compound participates in ligand-exchange reactions with alcohols, enabling tailored modification of its coordination sphere:
Applications :
-
Synthesis of mixed-ligand titanates for specialized catalysts .
-
Compatibility adjustment with solvents (e.g., ethanol, glycols) .
Catalytic Activity in Esterification and Transesterification
This compound acts as a high-efficiency catalyst due to its Lewis acidity.
Reactions with Siloxanes and Organosilicon Compounds
This compound reacts with cyclosiloxanes to form siloxane-titanium hybrids. For example, with octamethylcyclotetrasiloxane:
Key outcomes :
Thermal Decomposition and Pyrolysis
Pyrolysis above 200°C yields TiO₂ and ethers:
Applications :
Coordination Chemistry and Chelation
The titanate forms stable chelates with diethanolamines, enhancing hydrolytic stability:
Properties of chelates :
Interaction with Polymers and Composite Materials
As a coupling agent, this compound forms atomic monolayers on inorganic fillers (e.g., CaCO₃, silica), improving polymer-filler compatibility:
Comparison with Silane Coupling Agents
| Property | Titanate | Silane |
|---|---|---|
| Reaction mechanism | Proton coordination | Silanol condensation |
| Functional sites | 3 (Ti, X, Y) | 1 (Si–O–R) |
| Temperature tolerance | Up to 300°C | <100°C |
Outcomes :
Comparison with Similar Compounds
Functional Implications :
- BIPT’s lower melting point broadens its utility in temperature-sensitive applications.
- IPTM’s purity is preferred for stoichiometric reactions requiring precise titanium content.
Sodium Titanate
Inorganic vs. Organic Titanates: Sodium titanate (e.g., Na₂TiO₃) is an inorganic compound synthesized via soda ash roasting of ilmenite (FeTiO₃) at high temperatures. Unlike BIPT, it is water-stable and used in metallurgy and ceramic production .
Key Contrast :
- Sodium titanate’s inorganic nature and thermal stability make it unsuitable for organic-phase reactions where BIPT excels.
Research Findings and Data
- BIPT in Nanomaterial Synthesis: BIPT’s controlled hydrolysis (with acetic acid as a chelator) produces uniform TiO₂ colloids, critical for photocatalytic applications .
- NDZ105 in Composites : Studies highlight NDZ105’s efficacy in improving mechanical properties of polymer-TiC composites by enhancing filler-matrix bonding .
- Sodium Titanate Production : Roasting ilmenite with soda ash yields sodium titanate intermediates, enabling cost-effective titanium extraction .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for butyl isopropyl titanate, and which characterization techniques are critical for verifying its structural integrity?
- Methodological Answer : this compound is typically synthesized via esterification reactions between titanium tetrachloride and the corresponding alcohols (butanol and isopropanol) under inert conditions. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., Ti-O-C bonds) .
- Elemental Analysis : To validate stoichiometric ratios of C, H, and Ti .
- X-ray Diffraction (XRD) : For crystalline structure determination, if applicable .
Q. How does solvent polarity influence the solubility and reactivity of this compound in precursor solutions for thin-film deposition?
- Methodological Answer : Solvent effects can be systematically studied using:
- Solubility Tests : Measure solubility parameters (Hansen solubility parameters) in solvents like toluene, ethanol, and acetone .
- Kinetic Studies : Monitor hydrolysis rates via dynamic light scattering (DLS) or UV-Vis spectroscopy to correlate solvent polarity with reaction kinetics .
- Data Presentation : Tabulate results to compare solvent polarity indices with observed reactivity (example below):
| Solvent | Polarity Index | Hydrolysis Rate (s⁻¹) |
|---|---|---|
| Toluene | 2.4 | 0.05 |
| Ethanol | 5.2 | 0.87 |
- Critical Consideration : Control atmospheric moisture to avoid premature hydrolysis during testing .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound as a catalyst in asymmetric polymerization reactions, and how can competing pathways be experimentally distinguished?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated alcohols) in kinetic isotope effect (KIE) studies to identify rate-determining steps .
- Spectroscopic Techniques : In-situ Raman or NMR spectroscopy to monitor intermediate species during polymerization .
- Computational Modeling : Density Functional Theory (DFT) calculations to compare energy barriers of competing pathways (e.g., ligand dissociation vs. monomer coordination) .
Q. How can the thermal decomposition pathways of this compound be elucidated under oxidative versus inert atmospheres, and what analytical methods are optimal for identifying decomposition byproducts?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare mass loss profiles in N₂ vs. O₂ environments to differentiate oxidative degradation from pyrolysis .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂, hydrocarbons) .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition of residual solids to detect TiO₂ formation .
- Experimental Design : Include control experiments with pure ligands (butanol/isopropanol) to isolate titanium-centered decomposition effects .
Data Analysis and Contradiction Management
Q. What strategies can resolve discrepancies in reported activation energies for this compound-mediated esterification reactions?
- Methodological Answer :
- Systematic Review : Meta-analysis of literature data to identify outliers caused by inconsistent calorimetry methods (e.g., differential scanning calorimetry vs. isothermal titration) .
- Sensitivity Analysis : Use Arrhenius plots to assess the impact of temperature measurement errors on activation energy calculations .
- Collaborative Validation : Cross-laboratory replication of key studies with shared protocols to minimize instrumental variability .
Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems, considering conflicting biodegradability claims?
- Methodological Answer :
- Controlled Hydrolysis Studies : Simulate natural water conditions (pH 5–9, 25°C) and quantify titanium release via inductively coupled plasma mass spectrometry (ICP-MS) .
- Ecotoxicity Assays : Use algal growth inhibition tests (e.g., Chlorella vulgaris) to assess ecological impact .
- Data Interpretation : Compare half-life estimates across studies while accounting for differences in experimental scale (lab vs. mesocosm) .
Guidance for Experimental Replication and Validation
Q. What steps ensure the reproducibility of sol-gel synthesis protocols using this compound as a precursor?
- Methodological Answer :
- Detailed Documentation : Report exact molar ratios, aging times, and drying conditions to minimize variability .
- Interlab Comparisons : Share precursor batches between research groups to isolate protocol-dependent vs. material-dependent outcomes .
- Open Data Practices : Publish raw XRD and BET surface area data to facilitate direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
